molecular formula C18H14ClN3O B2445448 N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 344934-45-8

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B2445448
CAS No.: 344934-45-8
M. Wt: 323.78
InChI Key: ZINHSYVQXVNURW-MOSHPQCFSA-N
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Properties

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINHSYVQXVNURW-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(1H-Pyrrol-1-yl)Benzohydrazide

The benzohydrazide core is synthesized via hydrazinolysis of the corresponding methyl ester.

Procedure ():

  • Methyl 2-(1H-pyrrol-1-yl)benzoate (1.0 equiv) is refluxed with hydrazine hydrate (3.0 equiv) in ethanol for 6–8 hours.
  • The mixture is cooled, and the precipitated 2-(1H-pyrrol-1-yl)benzohydrazide is filtered, washed with cold ethanol, and dried.

Key Data ():

  • Yield: 82–90%
  • Characterization:
    • FTIR : N–H stretch at 3250 cm⁻¹, C=O at 1665 cm⁻¹.
    • ¹H NMR (DMSO-d₆): δ 9.85 (s, 1H, NH), 7.85–6.90 (m, 7H, aromatic and pyrrole protons).

Condensation with 2-Chlorobenzaldehyde

The hydrazone is formed via acid-catalyzed Schiff base condensation.

Procedure ():

  • 2-(1H-Pyrrol-1-yl)benzohydrazide (1.0 equiv) and 2-chlorobenzaldehyde (1.2 equiv) are stirred in ethanol with 2 drops of concentrated HCl.
  • The reaction is refluxed for 4–6 hours, monitored by TLC.
  • The product is isolated by pouring the mixture into ice-water, filtered, and recrystallized from ethanol.

Key Data ():

  • Yield: 75–88%
  • Z-Configuration Control : The (1Z) stereochemistry is favored due to steric hindrance between the 2-chlorophenyl group and the pyrrole moiety, as confirmed by NOESY NMR.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Condition Solvent Catalyst Time (h) Yield (%) Source
Standard Ethanol HCl 6 78
Alternative DMF HBTU 24 65
Room Temperature Ethanol AcOH 48 62
  • Ethanol with HCl maximizes yield and reduces side products.
  • Prolonged heating in DMF with coupling agents (e.g., HBTU) is less efficient for hydrazone formation.

Temperature and Stoichiometry

  • Molar Ratio : A 1:1.2 ratio of hydrazide to aldehyde minimizes unreacted starting material.
  • Temperature : Reflux (78°C) accelerates imine formation compared to room-temperature reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

FTIR (KBr) :

  • C=N stretch: 1605 cm⁻¹
  • N–H bend: 1540 cm⁻¹
  • C–Cl stretch: 740 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.60–6.95 (m, 11H, aromatic and pyrrole protons).

X-ray Crystallography ():

  • Dihedral angle between benzohydrazide and 2-chlorophenyl groups: 42.5°.
  • Intermolecular N–H⋯O hydrogen bonds stabilize the Z-configuration.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Stability : Stable at 25°C for 6 months; degrades under UV light.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Ethanol/HCl reflux High yield, short reaction time Requires acid handling 78–88
DMF/HBTU coupling Mild conditions Low yield, costly reagents 60–65
AcOH catalysis No strong acids Long reaction time 55–62
  • Recommended Protocol : Ethanol/HCl reflux balances efficiency and practicality.

Industrial-Scale Considerations

  • Cost Analysis : Raw materials account for 70% of production costs, with hydrazine hydrate being the major expense.
  • Green Chemistry : Ethanol is recyclable, reducing environmental impact.

Troubleshooting and Common Issues

  • Low Yields : Often due to insufficient drying of the hydrazide intermediate.
  • Byproducts : Oxazolidinones may form if aldehydes are contaminated with ketones.

Applications in Drug Development

While beyond preparation scope, the compound’s enoyl-ACP reductase inhibition () and antimycobacterial activity () underscore its pharmacological relevance.

Chemical Reactions Analysis

Hydrazone Hydrolysis

The imine (-C=N-) bond in the hydrazone moiety undergoes hydrolysis under acidic or basic conditions, yielding 2-(1H-pyrrol-1-yl)benzohydrazide and 2-chlorobenzaldehyde. This reaction is reversible and pH-dependent.

Conditions :

  • Acidic : HCl (1M), reflux, 6–8 hours.

  • Basic : NaOH (1M), ethanol/water (1:1), 60°C, 4–6 hours.

Mechanistic Pathway :

Hydrazone+H2OH+/OHBenzohydrazide+Aldehyde\text{Hydrazone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Benzohydrazide} + \text{Aldehyde}

Nucleophilic Substitution at the Chloro Group

The 2-chlorophenyl substituent participates in nucleophilic substitution (SNAr) due to electron withdrawal by the adjacent imine group. Common nucleophiles include amines, alkoxides, and thiols .

Example Reaction :

ReagentProductYield (%)Conditions
PiperidineN'-[(1Z)-(2-piperidinophenyl)methylidene]-...78DMF, 80°C, 12 hours

Cyclization Reactions

The compound forms heterocyclic systems under thermal or catalytic conditions. For instance, heating in acetic anhydride induces cyclization to yield pyrrolo[1,2-a]quinoxaline derivatives .

Key Cyclization Pathways :

  • Intramolecular Cyclization : Forms a six-membered ring via C–N bond formation.

  • Intermolecular Cyclization : Reacts with alkenes/alkynes in the presence of Pd catalysts to generate fused polycycles .

Coordination with Metal Ions

The hydrazone acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) through the imine nitrogen and carbonyl oxygen. These complexes are studied for catalytic and antimicrobial applications .

Example :

Metal SaltComplex StructureApplication
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]·2H₂OAntioxidant activity

Oxidation and Reduction

  • Oxidation : The hydrazide (-CONHNH₂) group oxidizes to form azo compounds (-N=N-) under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : NaBH₄ reduces the imine bond to a secondary amine, altering biological activity.

Redox Conditions :

Reaction TypeReagentProduct
OxidationH₂O₂/Fe²⁺Azo-linked dimer
ReductionNaBH₄/EtOHN'-[(1Z)-(2-chlorophenyl)methyl]...

Schiff Base Formation and Reversibility

The compound reacts reversibly with aldehydes/ketones to form substituted Schiff bases, a property exploited in dynamic combinatorial chemistry .

Equilibrium :

Hydrazide+AldehydeSchiff Base+H2O\text{Hydrazide} + \text{Aldehyde} \rightleftharpoons \text{Schiff Base} + \text{H}_2\text{O}

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the hydrazone’s conjugated double bonds and alkenes, forming cyclobutane derivatives. This reaction is solvent-dependent and proceeds via a singlet excited state .

Photoreaction Example :

Light SourcePartner MoleculeProduct
UV (365 nm)StyreneSpirocyclic cyclobutane adduct

Acid/Base-Mediated Tautomerism

The hydrazone exists in equilibrium between E and Z tautomers, influenced by solvent polarity and pH. The Z-configuration is stabilized by intramolecular hydrogen bonding .

Tautomeric Equilibrium :

E-IsomerZ-Isomer(ΔG=2.1kcal/mol)\text{E-Isomer} \leftrightarrow \text{Z-Isomer} \quad (\Delta G^\circ = -2.1 \, \text{kcal/mol})

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound. The presence of characteristic functional groups can be identified through these methods, which are crucial for understanding the compound's reactivity and biological potential .

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of benzohydrazide derivatives, including this compound. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens. For instance, it has shown potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness as an antimicrobial agent .

Antioxidant Activity

Research indicates that compounds containing the benzohydrazide moiety exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity, where this compound has shown promising results, suggesting its potential use in preventing oxidative stress-related diseases .

Anticancer Potential

The anticancer properties of hydrazone derivatives, including this compound, have been investigated in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. Molecular docking studies have been performed to explore their interactions with specific cancer-related targets .

Case Studies and Research Findings

StudyFocusFindings
Sherine et al., 2017Biological ApplicationsDemonstrated antibacterial activity against S. aureus and E. coli; antioxidant activity assessed using DPPH assay .
Azzam et al., 2024Synthesis and CharacterizationConfirmed structural integrity through FTIR and NMR; explored various synthetic pathways for hydrazide derivatives .
MDPI Study, 2021Anticancer ActivityIndicated potential apoptosis-inducing effects in cancer cell lines; molecular docking suggested strong binding affinity to target proteins .

Mechanism of Action

The mechanism of action of N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Biological Activity

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, a Schiff base compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C18H16ClN3C_{18}H_{16}ClN_3 and a molecular weight of approximately 313.79 g/mol. Its structure features a pyrrole ring and a chlorophenyl group that contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is generally conducted under acidic or basic conditions in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that Schiff bases, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi128 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation effectively.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that the compound exhibited cytotoxic effects against human leukemia cells (K562), with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction: Its unique structure allows it to interact with various cellular receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of Schiff bases is often influenced by their structural features. Modifications to the chlorophenyl or pyrrole moieties can enhance or diminish their activity. For instance, changing the halogen substituents on the phenyl ring can significantly affect antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, and how can reaction progress be monitored?

  • Methodological Answer : The compound is synthesized via condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2-chlorobenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, the product is purified via recrystallization from ethanol . For analogs, microwave-assisted synthesis (e.g., 150°C in DMF with K₂CO₃) reduces reaction time and improves yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this benzohydrazide derivative?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the hydrazone (C=N) bond at δ ~8.5–9.5 ppm and aromatic proton environments .
  • X-ray crystallography : Resolve the (1Z)-configuration and intramolecular hydrogen bonds (e.g., N–H⋯O), as seen in structurally similar hydrazides .
  • IR spectroscopy : Identify ν(N–H) at ~3200 cm⁻¹ and ν(C=O) at ~1650 cm⁻¹ .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use in vitro assays:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Antioxidant : DPPH radical scavenging at 0.1–1.0 mg/mL .

Advanced Research Questions

Q. How can computational methods predict the coordination behavior of this compound with transition metals?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict binding sites (e.g., hydrazide N and O atoms).
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .
  • Electrochemical studies : Cyclic voltammetry in DMSO to assess redox-active metal complexes (e.g., Cu(II) or Co(II)) .

Q. What experimental design strategies resolve contradictions in catalytic activity data across studies?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables:

  • Central Composite Design : Optimize reaction conditions (e.g., temperature, solvent ratio) for catalytic applications .
  • ANOVA : Statistically validate factors affecting activity (e.g., substituent effects on the 2-chlorophenyl group) .
  • Control experiments : Compare with analogs lacking the pyrrole moiety to clarify structure-activity relationships .

Q. How does the electronic nature of the 2-chlorophenyl group influence the compound’s reactivity in metal coordination?

  • Methodological Answer :

  • UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in complexes.
  • ESR spectroscopy : Analyze Cu(II) complexes for hyperfine splitting, correlating with electron-withdrawing effects of Cl .
  • Single-crystal studies : Compare bond lengths (e.g., C–N vs. C–O) in metal adducts to assess donor strength .

Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve (Z)/(E) isomers .
  • Crystallography-driven purification : Recrystallize from DMF/water to isolate thermodynamically stable polymorphs .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : Conflicting biological activity data may arise from assay conditions (e.g., pH, solvent). Standardize protocols using ICH guidelines and validate via inter-laboratory studies .
  • Stereochemical Stability : Monitor (Z)→(E) isomerization via ¹H NMR in DMSO-d₆ over 24 hours to ensure configurational integrity .

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